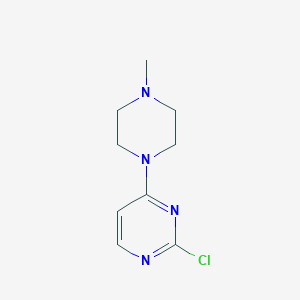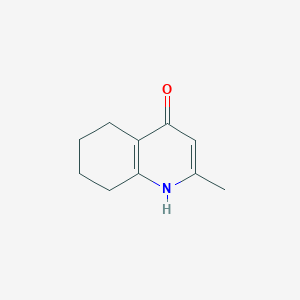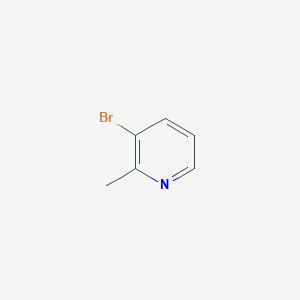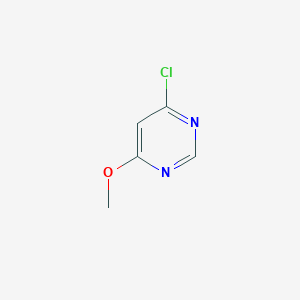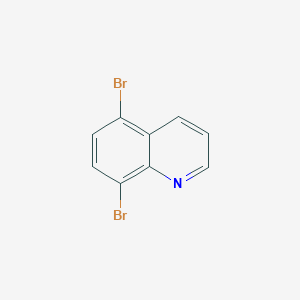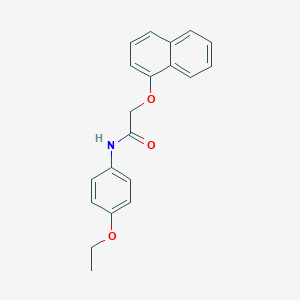
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide, also known as ENA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENA is a member of the naphthalene family and is synthesized through a multi-step process. In
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has been found to have minimal toxicity and does not have any significant effects on biochemical and physiological processes in the body. However, further studies are needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it ideal for use in various research applications. However, N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has some limitations, including its limited solubility in water and some organic solvents, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide. One potential area of study is its potential use in the treatment of drug-resistant bacterial and fungal infections. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide could also be studied for its potential use in combination with other drugs to enhance their effectiveness in cancer treatment. Further studies are also needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide on human health and to determine its safety for use in therapeutic applications.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has shown promising results in antibacterial and antifungal properties as well as cancer treatment, and further studies are needed to fully understand its potential in therapeutic applications.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is synthesized through a multi-step process that involves the reaction of ethoxybenzene with naphthalene-1-carboxylic acid. The resulting product is then reacted with chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide. The synthesis method of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide requires careful attention to detail and a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of certain strains of bacteria and fungi. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
443644-39-1 |
|---|---|
Nombre del producto |
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
Fórmula molecular |
C20H19NO3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO3/c1-2-23-17-12-10-16(11-13-17)21-20(22)14-24-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,21,22) |
Clave InChI |
MTBYJHWKNOCXDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



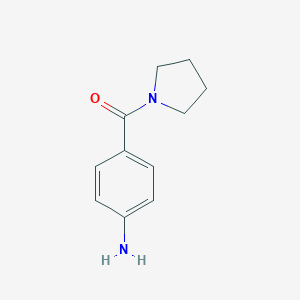
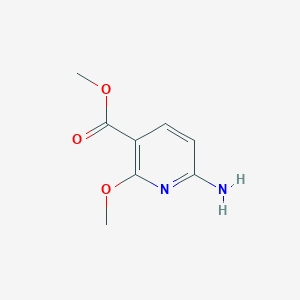
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
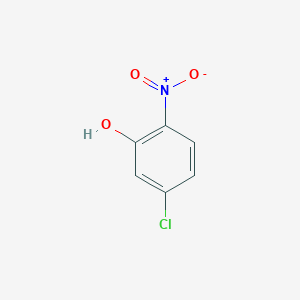
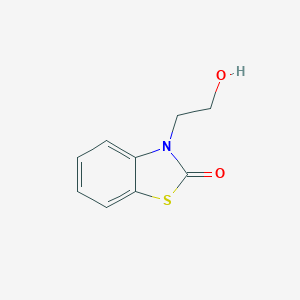
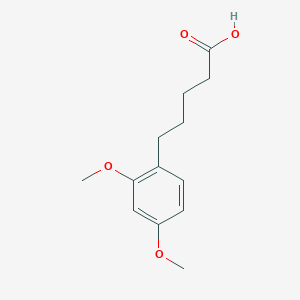
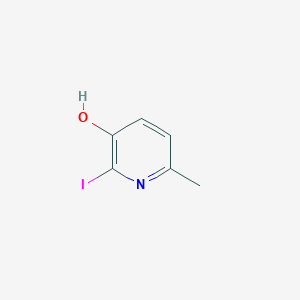
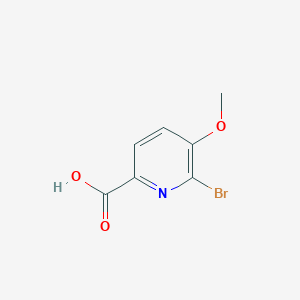
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
